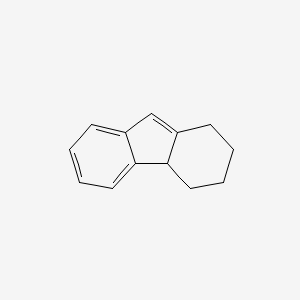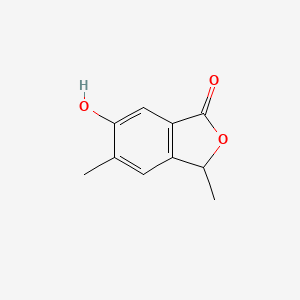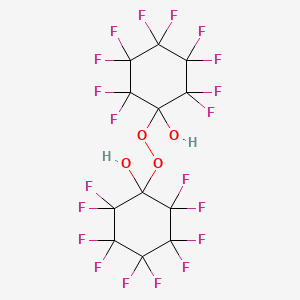![molecular formula C21H22O2 B14332527 2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene CAS No. 97762-37-3](/img/structure/B14332527.png)
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene is an organic compound that belongs to the class of ethers It is characterized by the presence of a naphthalene ring bonded to an ethoxy group, which is further linked to a phenoxy group substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 2-(Propan-2-yl)phenol, which can be synthesized through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Etherification: The phenoxy intermediate is then reacted with 2-bromoethanol to form 2-{2-(Propan-2-yl)phenoxy}ethanol.
Final Coupling: The final step involves the reaction of 2-{2-(Propan-2-yl)phenoxy}ethanol with 1-bromonaphthalene in the presence of a base such as sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), Potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted ethers
Applications De Recherche Scientifique
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene with similar structural features.
2-(2-Phenoxyethoxy)ethanol: An ether with a phenoxy and ethoxy group.
Uniqueness
2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene is unique due to the presence of both a naphthalene ring and an isopropyl-substituted phenoxy group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
97762-37-3 |
|---|---|
Formule moléculaire |
C21H22O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-[2-(2-propan-2-ylphenoxy)ethoxy]naphthalene |
InChI |
InChI=1S/C21H22O2/c1-16(2)20-9-5-6-10-21(20)23-14-13-22-19-12-11-17-7-3-4-8-18(17)15-19/h3-12,15-16H,13-14H2,1-2H3 |
Clé InChI |
ACWOYCKDLWFJHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OCCOC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


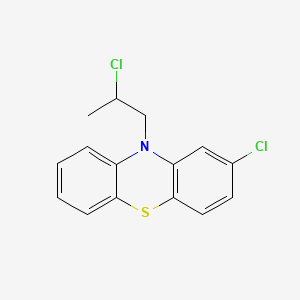
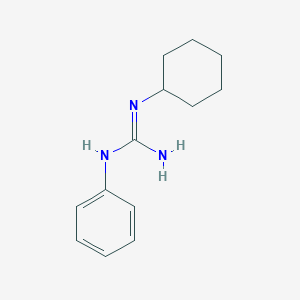
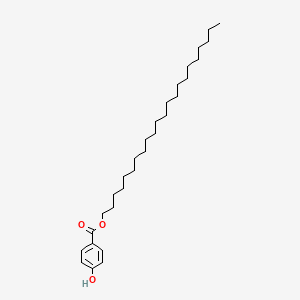
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
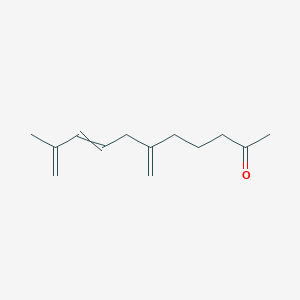
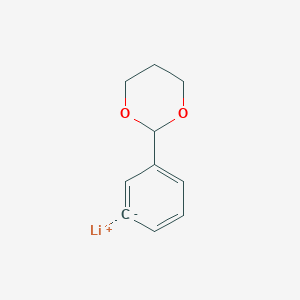

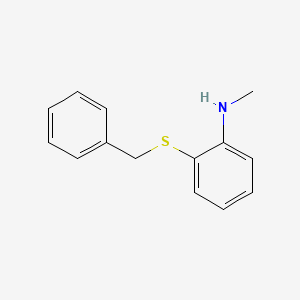
![Methyl [1,1'-biphenyl]-2-carbodithioate](/img/structure/B14332505.png)

